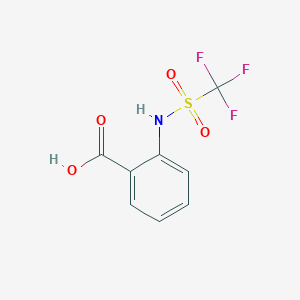

![molecular formula C20H14ClN3O B2466018 3-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide CAS No. 1798046-53-3](/img/structure/B2466018.png)

3-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

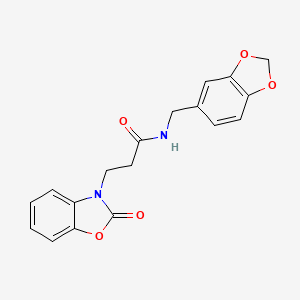

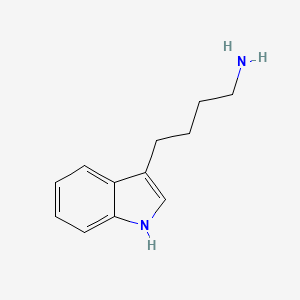

“3-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide” is a compound that contains an imidazo[1,2-a]pyridine moiety . Imidazo[1,2-a]pyridines are important fused bicyclic 5–6 heterocycles recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized using a variety of strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves various chemical reactions. For instance, a solvent- and catalyst-free method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .科学的研究の応用

Medicinal Chemistry

Imidazo[1,2-a]pyridines have captured significant interest in medicinal chemistry due to their diverse bioactivity. These compounds exhibit promising properties, including:

- Antiviral Activity : Some imidazo[1,2-a]pyridines demonstrate antiviral effects .

- Antiulcer Properties : Certain derivatives exhibit antiulcer activity .

- Antibacterial and Antifungal Effects : Imidazo[1,2-a]pyridines have been investigated for their antibacterial and antifungal potential .

- Anticancer Properties : These compounds act as cyclin-dependent kinase (CDK) inhibitors and may have applications in cancer treatment .

- Calcium Channel Blockers : Imidazo[1,2-a]pyridines have been explored as calcium channel blockers .

- GABA A Receptor Modulators : Some derivatives modulate GABA A receptors .

Tuberculosis Treatment

Imidazo[1,2-a]pyridines have been studied as potential agents against tuberculosis (TB). For instance, the compound Q203 (a derivative of imidazo[1,2-a]pyridine) showed significant reduction in bacterial load in a TB mouse model .

Enzyme Inhibition

New N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide derivatives have been synthesized and evaluated for their inhibitory activities against enzymes:

- Acetyl Cholinesterase (AChE) : These compounds were tested for their AChE inhibitory effects .

- Butyrylcholinesterase (BChE) : Their BChE inhibitory potential was also assessed .

- Lipoxygenase (LOX) : The inhibitory activity against LOX was investigated .

Material Science

Imidazo[1,2-a]pyridines are not only relevant in medicinal chemistry but also find applications in material science due to their unique structural characteristics .

作用機序

Target of Action

The primary targets of 3-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide Imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

The specific mode of action of 3-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

The biochemical pathways affected by 3-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide Imidazo[1,2-a]pyridines are known to be involved in various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .

Result of Action

The specific molecular and cellular effects of 3-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide A related compound, probe ii, has shown potent activity against candida spp, including several multidrug-resistant Candida spp .

特性

IUPAC Name |

3-chloro-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN3O/c21-15-7-5-6-14(12-15)20(25)23-17-9-2-1-8-16(17)18-13-24-11-4-3-10-19(24)22-18/h1-13H,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYNFSGVXSCQHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

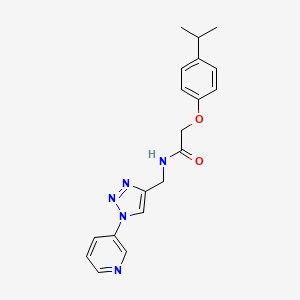

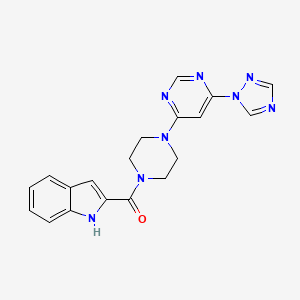

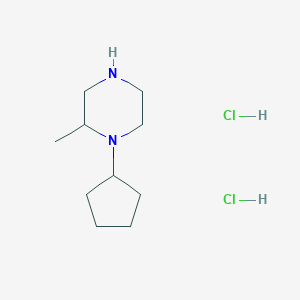

![2-(2-Methoxyphenyl)-1-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]ethanone](/img/structure/B2465935.png)

![N-[(3,4-dimethoxyphenyl)methyl]ethene-1-sulfonamide](/img/structure/B2465936.png)

![1-(tert-butyl)-4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2465938.png)

![3-[(4-Chlorobenzyl)amino]-6-phenyl-4-pyridazinecarbonitrile](/img/structure/B2465943.png)

![2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2465945.png)

![4-fluoro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2465952.png)

![1-allyl-3-((4-chlorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2465954.png)

![4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2465959.png)